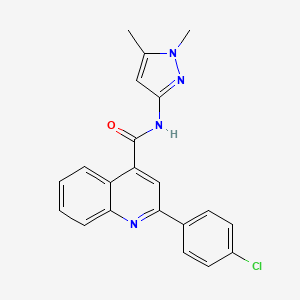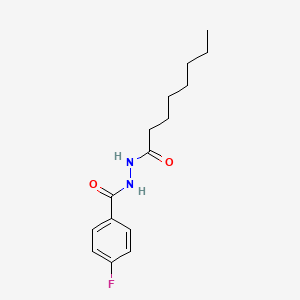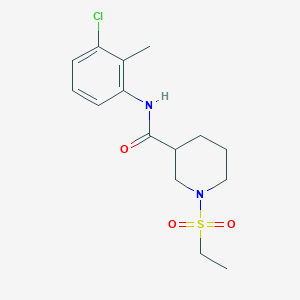
2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide, also known as CDPQ, is a chemical compound that has been extensively studied for its potential use in scientific research. CDPQ is a quinoline derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the binding of the compound to specific targets in cells. 2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide has been shown to bind to DNA, as well as to a variety of proteins and enzymes. This binding may lead to changes in cellular function, which could explain the compound's observed biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide can inhibit the activity of a number of enzymes, including topoisomerase II and HDACs. 2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide in lab experiments is its specificity for DNA. This makes it a useful tool for studying DNA structure and function. However, one limitation of using 2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the mechanism of action of 2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide in cancer cells, as well as its efficacy in vivo. Another potential future direction is the development of new fluorescent probes based on the structure of 2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide. These probes could be used to study a variety of biological processes, including protein-protein interactions and enzyme activity.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide has been found to have a variety of potential applications in scientific research. One area of interest is its potential use as a fluorescent probe for detecting DNA. 2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-4-quinolinecarboxamide has been shown to bind specifically to DNA, and its fluorescence properties make it a useful tool for studying DNA structure and function.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(1,5-dimethylpyrazol-3-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O/c1-13-11-20(25-26(13)2)24-21(27)17-12-19(14-7-9-15(22)10-8-14)23-18-6-4-3-5-16(17)18/h3-12H,1-2H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSRUNJHSJCMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-cyclopropyl-3-methyl-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4652478.png)
![2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4652484.png)
![N-(4-acetylphenyl)-2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4652485.png)
![1-(methylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide](/img/structure/B4652488.png)
![4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4652495.png)

![4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B4652513.png)
![N-[4-chloro-3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]butanamide](/img/structure/B4652521.png)
amine hydrochloride](/img/structure/B4652532.png)
![2-(3-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4652541.png)
![methyl 4-[(4-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B4652547.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-hydroxypropyl)acetamide](/img/structure/B4652549.png)

![4-{[4-(4-tert-butylphenyl)-3-(ethoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4652570.png)